molecular formula C9H8N2O3 B4553435 5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide

Cat. No.: B4553435
M. Wt: 192.17 g/mol
InChI Key: FFIVCCFAZGDSBT-UHFFFAOYSA-N
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Description

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound N-3-isoxazolyl-5-methyl-2-furamide is 192.05349212 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Activities

Research on 3,5-diphenylisoxazoles, analogues of 2,5-bis(4-amidinophenyl)furan, has demonstrated significant antiprotozoal activities. These compounds were synthesized and tested against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing considerable efficacy in vitro. Some derivatives exhibited antitrypanosomal IC50 values less than 10 nM, with cytotoxic indices much higher than furamidine, suggesting their potential as therapeutic agents against protozoal infections (Patrick et al., 2007).

DNA Binding and Gene Regulation

N-Methylpyrrole (Py) and N-methylimidazole (Im) polyamides are synthetic ligands with high affinity and specificity for DNA, comparable to DNA-binding proteins. These compounds can be used to regulate gene expression by targeting specific DNA sequences. The development of Fmoc solid-phase synthesis for these polyamides enhances their synthesis efficiency, opening new avenues for gene regulation research (Wurtz et al., 2001).

Novel Synthetic Pathways

An efficient synthesis method has been developed for 2,5-diimino-furans via palladium-catalyzed cyclization, offering new routes for creating maleamides and related compounds. This innovation in synthetic chemistry enables the production of molecules with potential applications in pharmaceuticals and materials science (Jiang et al., 2014).

Properties

IUPAC Name

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-6-2-3-7(14-6)9(12)10-8-4-5-13-11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIVCCFAZGDSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide
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5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide
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5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide
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5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.